molecular formula C8H9BrIN B2876898 1-(2-bromo-5-iodophenyl)ethan-1-amine CAS No. 1337608-60-2

1-(2-bromo-5-iodophenyl)ethan-1-amine

Cat. No.: B2876898
CAS No.: 1337608-60-2
M. Wt: 325.975
InChI Key: PHHDQEIEZFMDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromo-5-iodophenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with an ethanamine side chain

Preparation Methods

The synthesis of 1-(2-bromo-5-iodophenyl)ethan-1-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-bromo-5-iodophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-bromo-5-iodophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique halogenated structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(2-bromo-5-iodophenyl)ethan-1-amine can be compared with other halogenated phenethylamines, such as:

    1-(4-Bromo-2,5-dimethoxyphenyl)-2-ethanamine: Similar structure but with additional methoxy groups.

    1-(2-Iodo-5-methoxyphenyl)ethanamine: Contains an iodine atom and a methoxy group instead of bromine.

    1-(2-Bromo-4-methoxyphenyl)ethanamine: Similar but with a methoxy group instead of iodine.

These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-(2-bromo-5-iodophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrIN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHDQEIEZFMDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.